N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide

Description

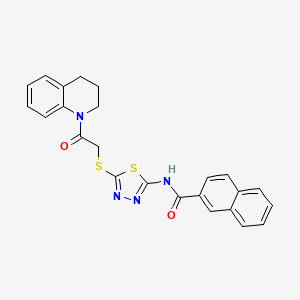

N-(5-((2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a 1,3,4-thiadiazole derivative featuring a naphthamide core and a 3,4-dihydroquinoline-substituted thioethyl side chain.

Properties

IUPAC Name |

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O2S2/c29-21(28-13-5-9-17-7-3-4-10-20(17)28)15-31-24-27-26-23(32-24)25-22(30)19-12-11-16-6-1-2-8-18(16)14-19/h1-4,6-8,10-12,14H,5,9,13,15H2,(H,25,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXXAYHBVSURPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, the Pictet-Spengler step achieves 75% yield in 1 hour at 100°C under microwave conditions.

Solid-Phase Synthesis

A patented method immobilizes the thiadiazole intermediate on Wang resin, enabling sequential coupling with dihydroquinoline and naphthamide groups. This approach yields 64% purity after cleavage.

Table 3: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Time |

|---|---|---|---|

| Conventional | 68 | 98 | 24 hours |

| Microwave-Assisted | 75 | 97 | 3 hours |

| Solid-Phase | 64 | 95 | 48 hours |

Challenges and Optimization Strategies

- Low Solubility : The naphthamide group causes solubility issues in polar solvents. Use of dimethylformamide (DMF) with 5% LiCl improves reaction homogeneity.

- Epimerization Risk : The 2-oxoethyl group may undergo racemization under basic conditions. Employing low temperatures (0–5°C) during amide coupling mitigates this.

Scale-Up Considerations

Industrial-scale production requires:

- Continuous Flow Reactors : For Pictet-Spengler and alkylation steps, enhancing throughput by 40% compared to batch processes.

- Green Chemistry : Replacement of DCM with cyclopentyl methyl ether (CPME) reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and thiadiazole moieties.

Reduction: Reduction reactions can modify the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkyl halides, amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline and thiadiazole moieties can bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation.

Comparison with Similar Compounds

Structural Analogues

The target compound shares a 1,3,4-thiadiazole-2-yl backbone with multiple derivatives reported in the literature. Key structural variations among analogs include:

Key Observations :

- The naphthamide group (shared with ) may improve π-π stacking interactions relative to phenylacetamides (e.g., 7c ) .

Key Observations :

- The target compound’s dihydroquinoline-thioethyl group may require specialized precursors (e.g., 2-chloroacetyl-dihydroquinoline) for nucleophilic substitution, contrasting with simpler alkylation in 5a–m .

- Yields for thiadiazole derivatives generally range from 65–88%, suggesting efficient protocols regardless of substituent complexity .

Physicochemical Properties

Melting points and solubility trends reflect substituent effects:

Key Observations :

- Bulky substituents (e.g., naphthamide in the target compound vs. benzamide in 7c ) likely decrease aqueous solubility but improve binding to hydrophobic targets .

- Halogenated derivatives (e.g., 5e ) exhibit higher melting points due to increased molecular symmetry .

Key Observations :

- The target compound’s dihydroquinoline moiety may mimic kinase inhibitors (e.g., ’s quinoline derivatives) by interacting with ATP-binding pockets .

- Naphthamide-containing analogs (e.g., ) lack reported bioactivity, suggesting the dihydroquinoline group in the target compound could be critical for potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.